Butamirate-d5 Citrate Butamirate-d5 Citrate A novel labeled antitussive drug.

Brand Name: Vulcanchem
CAS No.: 1215650-08-0
VCID: VC0028001
InChI: InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2;
SMILES: CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C24H37NO10
Molecular Weight: 504.588

Butamirate-d5 Citrate

CAS No.: 1215650-08-0

Cat. No.: VC0028001

Molecular Formula: C24H37NO10

Molecular Weight: 504.588

* For research use only. Not for human or veterinary use.

Butamirate-d5 Citrate - 1215650-08-0

Specification

CAS No. 1215650-08-0
Molecular Formula C24H37NO10
Molecular Weight 504.588
IUPAC Name 2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2;
Standard InChI Key JVKMHUAWFDGPTF-UHBAQTEVSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Introduction

Molecular Structure and Properties

Molecular Composition and Deuteration Pattern

Butamirate-d5 citrate features a complex molecular structure with five deuterium atoms replacing hydrogen atoms in specific positions of the butamirate molecule. The deuteration occurs at the 3,3,4,4,4 positions of the phenylbutanoate portion, creating a stable isotopic variant that maintains the pharmacological properties of the parent compound while providing distinctive analytical characteristics .

Physicochemical Properties

The comprehensive physicochemical properties of butamirate-d5 citrate are presented in Table 1, providing essential information for researchers working with this compound.

Table 1: Physicochemical Properties of Butamirate-d5 Citrate

PropertyValue
Chemical FormulaC₂₄H₃₂D₅NO₁₀
Molecular Weight504.58200 g/mol
Exact Mass504.27300 g/mol
CAS Number1215650-08-0
Polar Surface Area (PSA)170.90000
LogP1.83330
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available

Structure-Activity Relationship

The deuteration pattern in butamirate-d5 citrate has been carefully designed to maintain the pharmacological activity of the parent compound while providing enhanced stability for analytical applications. The five deuterium atoms replace hydrogen atoms at non-pharmacophoric positions, ensuring that the compound's interaction with biological targets remains essentially unchanged while providing the mass spectrometric advantages of deuteration.

Pharmacological Profile Based on Parent Compound

Pharmacodynamic Properties

The pharmacodynamic profile of butamirate citrate, which would be largely shared by its deuterated analog, includes multiple beneficial effects beyond cough suppression. Research has demonstrated that butamirate reduces airway resistance by inhibiting bronchospasm and provides anti-inflammatory effects, making it particularly valuable in managing cough associated with respiratory tract inflammation . These properties distinguish butamirate from other antitussive agents that may lack these additional beneficial effects.

Pharmacokinetic Characteristics

Understanding the pharmacokinetics of non-deuterated butamirate citrate provides insight into the potential behavior of butamirate-d5 citrate in biological systems. Studies have shown that butamirate citrate is rapidly absorbed after oral administration, with therapeutic plasma concentrations detectable within 5-10 minutes, regardless of the administered dose . The compound undergoes metabolism to several metabolites, including 2-phenylbutyric acid, which serves as a marker for butamirate absorption and disposition in pharmacokinetic studies .

Research examining different formulations of butamirate citrate has provided detailed pharmacokinetic parameters as illustrated in Table 2:

Table 2: Mean Pharmacokinetic Parameters of Butamirate Citrate (Based on 2-phenylbutyric acid metabolite)

FormulationAUC₀-∞ (μg×h/ml)Cₘₐₓ (μg/ml)tₘₐₓ (h)t₁/₂ (h)
Syrup (Test)46.91.771.128
Syrup (Reference)50.41.861.526
Tablet54.71.881.127
Solution54.51.941.126

Research Applications

Analytical Chemistry Applications

Butamirate-d5 citrate serves as an invaluable internal standard in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques. The deuterium labeling creates a compound with nearly identical chemical behavior to butamirate citrate but with a distinct mass spectrometric signature, allowing for accurate quantification even in complex biological matrices. This application is particularly important in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical preparations.

Pharmacokinetic Research

The deuterated analog provides researchers with a powerful tool for tracking the absorption, distribution, metabolism, and excretion (ADME) of butamirate in biological systems. By administering a mixture of deuterated and non-deuterated forms and monitoring their relative concentrations over time, researchers can gather precise data on the compound's pharmacokinetic behavior without the confounding variables that might arise from using structurally different internal standards.

Comparative Analysis with Parent Compound

TreatmentAUC ValueTreatment/Placebo Ratio95% CIP-value
Dextromethorphan 30 mg21.451.061.02, 1.110.011
Butamirate 22.5 mg19.830.960.90, 1.020.171
Butamirate 45.0 mg21.231.050.99, 1.100.095
Butamirate 67.5 mg21.271.020.98, 1.070.322
Butamirate 90.0 mg21.231.020.98, 1.060.265
Placebo20.18---

These findings suggest that while butamirate shows promise as an antitussive agent, its efficacy may be formulation-dependent or may vary across different cough induction methods .

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